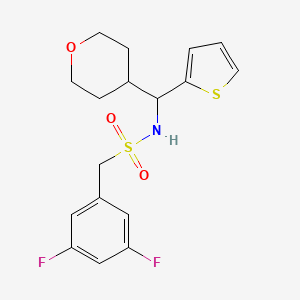

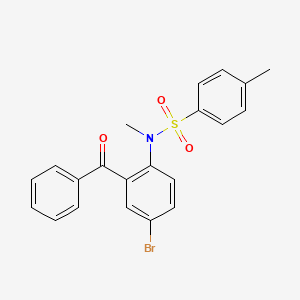

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone” is a chemical compound with the molecular formula C20H18N4O3 and a molecular weight of 362.3891. It is intended for research use only and is not suitable for human or veterinary use1.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Given its structure, it might be involved in reactions typical for furans, oxadiazoles, indoles, and ketones. However, without specific experimental data, it’s difficult to predict the exact reactions3.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds related to 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives synthesized from 2-(pyridine-2-ylamino)acetohydrazide exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 30.2 to 43.2 μg cm^-3, indicating their potential as effective antimicrobial agents. This suggests that cyclization of hydrazide acid group into a 1,3,4-oxadiazole nucleus enhances antimicrobial efficacy (Salimon, Salih, & Hussien, 2011).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing the 1,3,4-oxadiazole ring, which is part of the chemical structure , have been extensively studied. Research into N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine demonstrated the potential of these compounds in creating a variety of heterocyclic derivatives. This highlights the versatility of the oxadiazole ring in synthesizing compounds with potential biological activities (El-Essawy & Rady, 2011).

Photoinduced Oxidative Annulation

Studies on photoinduced direct oxidative annulation involving the furan-2-yl group, similar to the one found in the compound of interest, have shown that it is possible to access highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This method provides a new pathway for the synthesis of complex molecules, potentially opening new avenues for the development of pharmaceuticals and materials science (Zhang et al., 2017).

Biological Activity of Derivatives

Further exploration into the biological activity of compounds containing pyrrolidin-1-yl and oxadiazole rings, similar to the compound of interest, revealed pronounced plant growth-stimulating effects. This indicates that these compounds could serve as effective agents in agricultural applications, demonstrating the diverse potential of the oxadiazole and pyrrolidine derivatives in scientific research beyond their antimicrobial properties (Pivazyan et al., 2019).

Safety And Hazards

As this compound is intended for research use only1, it should be handled with appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area. However, specific safety and hazard data for this compound are not available.

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its chemical reactivity, potential biological activity, or as a building block for the synthesis of more complex molecules.

Please note that this analysis is based on the limited information available and might not be comprehensive. For more detailed information, please refer to specialized chemical literature or databases.

Propiedades

IUPAC Name |

2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c25-18(23-9-3-4-10-23)13-24-12-15(14-6-1-2-7-16(14)24)19-21-22-20(27-19)17-8-5-11-26-17/h1-2,5-8,11-12H,3-4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUJKUAPIJUGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2626808.png)

![6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2626811.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)

![2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2626815.png)

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)

![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2626827.png)